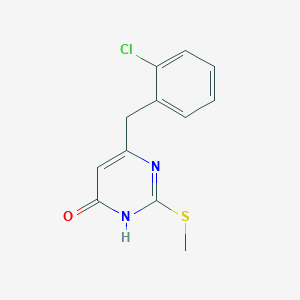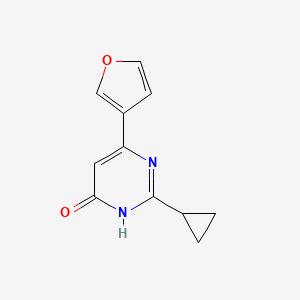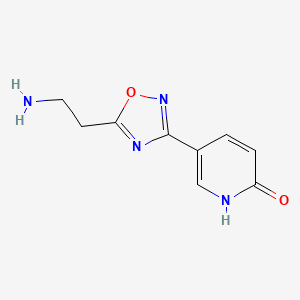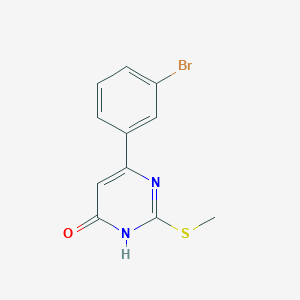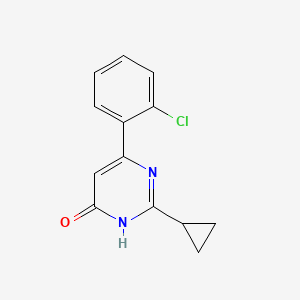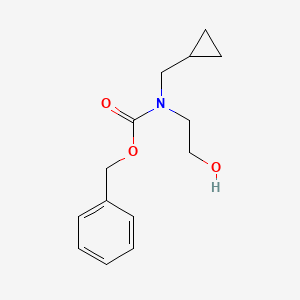
Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid benzyl ester
Overview
Description
Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid benzyl ester, commonly referred to as CPBA, is an organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used in a variety of synthetic reactions, and has been studied for its potential applications in biochemical and physiological research.
Scientific Research Applications
CPBA has been used in a variety of scientific research applications. It has been used in the synthesis of cyclopropylmethyl carbamate derivatives, which have potential applications in medicinal chemistry. It has also been used in the synthesis of amides and esters, which can be used as building blocks for more complex molecules. In addition, CPBA has been used in the synthesis of cyclopropylmethyl sulfonamides, which are useful for the synthesis of biologically active compounds.
Mechanism of Action
CPBA is a highly reactive compound, and it can be used in a variety of synthetic reactions. The mechanism of action of CPBA is based on its reactivity with nucleophiles and electrophiles. It can react with nucleophiles through a nucleophilic substitution reaction, and it can react with electrophiles through an electrophilic addition reaction.
Biochemical and Physiological Effects
CPBA has been studied for its potential applications in biochemical and physiological research. It has been shown to have anti-inflammatory and analgesic effects in animal studies, and it has been found to reduce the levels of certain inflammatory markers in vitro. In addition, it has been found to have anti-tumor activity in cell culture studies, and it has been shown to reduce the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
CPBA has several advantages for use in lab experiments. It is a highly reactive compound, and it can be used in a variety of synthetic reactions. It is also a relatively inexpensive compound, making it a cost-effective choice for many research applications. However, CPBA is a highly reactive compound, and it can react with other molecules in the reaction mixture, making it difficult to control the reaction. In addition, CPBA is a relatively unstable compound, and it can degrade over time, making it difficult to store for long periods of time.
Future Directions
The potential future directions for CPBA are numerous. CPBA could be used in the synthesis of other cyclopropylmethyl compounds, which could have potential applications in medicinal chemistry. In addition, CPBA could be used in the synthesis of other compounds with potential applications in biochemical and physiological research. Finally, CPBA could be used in the synthesis of novel compounds with potential applications in the pharmaceutical industry.
properties
IUPAC Name |
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-8-15(10-12-6-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHLJRWTIYSXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



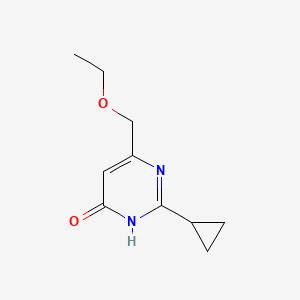
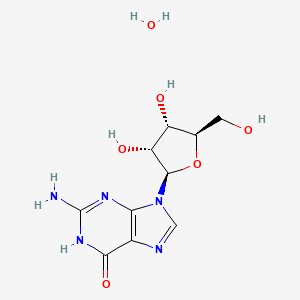
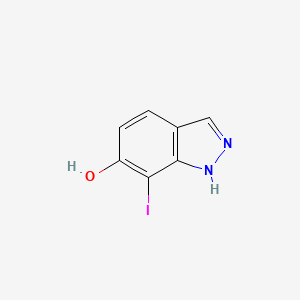
![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)


![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
